N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c17-13(9-5-6-18-8-9)14-7-12-15-10-3-1-2-4-11(10)16-12/h1-6,8H,7H2,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPAQMBSRBGDFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzimidazole Synthesis
The benzimidazole core is typically synthesized via cyclization of ortho-phenylenediamine derivatives. In one approach, 2-nitroaniline undergoes sequential reduction, cyclization, and functionalization. For example:
- Reduction : 2-Nitroaniline is reduced to benzene-1,2-diamine using catalytic hydrogenation or sodium dithionite.
- Cyclization : Reacting benzene-1,2-diamine with chloroacetic acid in hydrochloric acid yields 1H-benzo[d]imidazole-2-thiol.
- Functionalization : The thiol group is oxidized to a nitro group (e.g., using nitric acid) and subsequently reduced to an amine, forming 5-amino-1H-benzo[d]imidazole-2-thiol.
Amide Bond Formation
Activation of Thiophene-3-Carboxylic Acid
The carboxylic acid is activated to enhance reactivity with the methylamine linker. Common methods include:
- Acid Chloride Formation : Treating thiophene-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to generate thiophene-3-carbonyl chloride.
- Coupling Agents : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to form an active ester intermediate.
Coupling Reaction
The activated thiophene derivative is reacted with (1H-benzo[d]imidazol-2-yl)methanamine under mild basic conditions (e.g., triethylamine or pyridine) to form the amide bond. A typical procedure involves:
- Dissolving the amine in anhydrous dichloromethane or dimethylformamide.
- Adding the activated thiophene derivative dropwise at 0–5°C.
- Stirring at room temperature for 12–24 hours.
Reaction Scheme :
$$
\text{Thiophene-3-COCl} + \text{H}2\text{N-CH}2\text{-Benzimidazole} \rightarrow \text{N-((Benzimidazol-2-yl)methyl)thiophene-3-carboxamide} + \text{HCl}
$$
Optimization Strategies
Solvent and Temperature Effects
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may require higher temperatures for activation. Non-polar solvents (e.g., toluene) are preferable for acid chloride formation.
- Temperature Control : Coupling reactions are exothermic; maintaining temperatures below 25°C prevents side reactions like over-acylation.
Catalytic Enhancements
- DMAP Catalyst : Adding 4-dimethylaminopyridine (DMAP) accelerates amide bond formation by stabilizing the transition state.
- Microwave Assistance : Reducing reaction times from hours to minutes while improving yields (e.g., 80% yield in 15 minutes vs. 65% in 24 hours).
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
- HPLC : Retention time of 6.8 minutes using a C18 column (acetonitrile/water, 70:30).
- TLC : Rf = 0.42 in ethyl acetate/n-hexane (1:1).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |
|---|---|---|---|---|
| Acid Chloride Coupling | 78 | 99.1 | 24 | High purity |
| EDC/HOBt Mediated | 85 | 98.5 | 12 | Mild conditions |
| Microwave-Assisted | 92 | 99.3 | 0.25 | Rapid synthesis |
Challenges and Solutions
Byproduct Formation
Low Amidation Efficiency
- Issue : Steric hindrance from the benzimidazole ring.
- Solution : Employ high-pressure conditions (e.g., 5 bar) to enhance reactivity.
Chemical Reactions Analysis
Types of Reactions
N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) on the benzimidazole ring can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group on the benzimidazole ring can produce an amine derivative.
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide and its derivatives. For instance, a derivative of benzimidazole demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells. The reported IC50 values ranged from 25.72 μM to 45.2 μM, indicating effective inhibition of tumor growth in vivo models as well .
Case Study: Antitumor Evaluation
In a recent study, the synthesis and evaluation of novel benzimidazole derivatives were conducted, revealing that certain compounds exhibited selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells. The structure-activity relationship (SAR) analysis indicated that modifications to the benzimidazole core significantly influenced the anticancer activity .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens. Research indicates that derivatives of this compound possess significant antibacterial effects against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 14 | Staphylococcus aureus | 8 mg/mL |
| 14 | Escherichia coli | 32 mg/mL |
| 14 | Bacillus subtilis | 8 mg/mL |
In vitro studies have shown that certain derivatives exhibit MIC values as low as 8 mg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
Antitubercular Activity
This compound has been evaluated for its antitubercular properties against Mycobacterium tuberculosis. Several derivatives were synthesized and tested for their inhibitory effects on vital mycobacterial enzymes.
Case Study: In Vitro Antitubercular Testing
A series of benzimidazole derivatives were assessed for their in vitro antitubercular activity, with results indicating significant inhibition of M. tuberculosis H37Rv strains. The minimum lethal concentrations (MLC) were determined, showcasing the effectiveness of these compounds in combating tuberculosis .
Table 2: Antitubercular Activity Data
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Mycobacterium tuberculosis | 0.5 μg/mL |
| Compound B | Mycobacterium tuberculosis | 1.0 μg/mL |
Mechanistic Insights
The mechanism of action for this compound appears to involve multiple pathways, including the inhibition of specific enzymes critical for cellular functions in both cancerous and microbial cells. For example, compounds have been shown to inhibit isocitrate lyase and pantothenate synthetase in M. tuberculosis, which are essential for mycobacterial survival .
Mechanism of Action
The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiophene ring may contribute to the compound’s overall binding affinity and specificity. The exact pathways and molecular targets depend on the specific biological context and application.
Comparison with Similar Compounds
Benzimidazole Derivatives with Sulfonylamidines
Compounds such as N-(1H-Benzo[d]imidazol-2-yl)-2-alkyl-N'-sulfonylacetamidines () feature sulfonyl groups instead of carboxamide linkages. These derivatives exhibit enhanced solubility due to the polar sulfonyl moiety, but reduced membrane permeability compared to the thiophene-carboxamide analogue. The copper-catalyzed synthesis route for these compounds contrasts with the multi-step thiazolidinone-based synthesis of the target compound .
Thiadiazole-Fused Derivatives
1,4-Benzodioxine-based thiadiazole-fused-thiadiazoles () incorporate electron-deficient thiadiazole rings, which may improve oxidative stability and antimicrobial activity. However, the rigid planar structure of thiadiazoles could limit conformational flexibility compared to the more rotatable thiophene-carboxamide group in the target compound .
Benzimidazole-Triazole Hybrids
2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazole () replaces the carboxamide with a triazole ring. However, the synthesis requires harsh conditions (e.g., N-chlorosuccinimide in THF), which may limit scalability compared to the milder thiazolidinone cyclization used for the target compound .
Thiazolidinone-Based Analogues
The target compound’s closest analogues are 3-((1H-Benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenyl-thiazolidin-4-ones (). These derivatives replace the thiophene-carboxamide with an arylidene-thiazolidinone system, which enhances antifungal activity through π-π stacking interactions. However, the thiophene-carboxamide in the target compound may offer improved electronic modulation due to sulfur’s electronegativity .
Key Advantages and Limitations
- Target Compound : Combines benzimidazole’s target affinity with thiophene’s electronic properties, but lacks direct bioactivity data in the evidence.
- Sulfonylamidines : High polarity improves solubility but may reduce cellular uptake .
- Thiadiazoles : Rigid structure enhances stability but limits conformational adaptability .
Biological Activity
N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a benzimidazole moiety linked to a thiophene ring via a carboxamide group. The synthesis typically involves the condensation of 2-aminobenzimidazole with thiophene-3-carboxylic acid using coupling agents like EDCI and HOBt to facilitate the formation of the amide bond.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens, with minimum inhibitory concentrations (MIC) indicating strong bactericidal activity. For example, derivatives of this compound have been evaluated for their antimicrobial activities, showing MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Properties
The compound has also been investigated for its anticancer potential. It has shown promise as an enzyme inhibitor, particularly against DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values of 31.64 μM and 2.67 μM, respectively . The structure-activity relationship (SAR) studies indicate that modifications in the benzimidazole and thiophene moieties can enhance cytotoxicity against various cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial DNA replication and folate metabolism.
- Biofilm Disruption : It has been shown to inhibit biofilm formation, which is crucial for the virulence of certain pathogens.
- Cytotoxic Effects : The compound induces apoptosis in cancer cells, leading to reduced cell viability.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
Q & A
Q. What are the standard synthetic routes for N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Preparation of (1H-benzo[d]imidazol-2-yl)methanamine via condensation of o-phenylenediamine with glyoxalic acid derivatives under acidic conditions .
- Step 2 : Coupling with thiophene-3-carboxylic acid using carbodiimide-based reagents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF.
- Step 3 : Purification via column chromatography or recrystallization. Key intermediates are validated using NMR and IR spectroscopy .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Q. What initial biological screening assays are recommended for this compound?
Prioritize antimicrobial assays (e.g., MIC against Candida albicans or Staphylococcus aureus) and cytotoxicity tests (MTT assay on mammalian cell lines). Structural analogs have shown activity against fungal pathogens via membrane disruption .
Advanced Research Questions
Q. How do substituents on the benzimidazole ring influence biological activity?
- Electron-withdrawing groups (e.g., nitro at the 5-position) enhance antifungal activity by improving membrane penetration .
- Hydrophobic substituents (e.g., arylidene at the thiazolidinone moiety) increase binding to fungal cytochrome P450 enzymes .
- Structure-activity relationship (SAR) studies using computational docking (e.g., VEGFR-2 inhibition) can identify key interactions .
Q. How can contradictions in antimicrobial efficacy data across studies be resolved?
- Standardize assay protocols : Variations in inoculum size, solvent (DMSO vs. saline), and endpoint criteria (MIC vs. IC50) often cause discrepancies.
- Comparative substituent analysis : For example, replacing pyridine with methylene groups in analogs alters solubility and activity .
- Mechanistic studies : Use fluorescence microscopy to confirm membrane disruption vs. protein-binding mechanisms .
Q. What strategies optimize synthetic yields of this compound?
- Catalyst selection : Copper iodide (CuI) in azide-alkyne cycloadditions improves regioselectivity and reduces side products .
- Solvent optimization : Anhydrous DMF enhances carboxamide coupling efficiency compared to THF .
- Temperature control : Maintaining 60–80°C during imine formation prevents premature cyclization .
Q. What catalytic applications exist for benzimidazole-thiophene hybrids?
- Oxidation catalysis : Copper complexes of benzimidazole derivatives catalyze alcohol-to-aldehyde conversions (e.g., 3-pyridyl carbinol to nicotinaldehyde) .
- Electrochemical studies : Cyclic voltammetry reveals redox-active behavior, suggesting utility in organic electrosynthesis .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- ADMET prediction : Tools like SwissADME assess solubility (LogP < 3) and cytochrome P450 interactions.
- Molecular dynamics simulations : Analyze binding stability to targets like VEGFR-2 or fungal lanosterol 14α-demethylase .
Methodological Challenges & Solutions
Q. What are the challenges in characterizing solubility and stability?
- Issue : Low aqueous solubility due to aromatic stacking.
- Solutions :
Q. How to validate proposed mechanisms of action in biological systems?
- Enzyme inhibition assays : Directly measure activity against isolated targets (e.g., fungal CYP51).
- Gene expression profiling : RNA-seq to identify upregulated stress-response pathways in treated microbial cells .
- Metabolomic analysis : Track changes in ergosterol biosynthesis (fungal studies) or ATP levels (cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
